Phenol, 2,2'-benzylidenebis(4-chloro-
Description
Properties
CAS No. |
101936-07-6 |
|---|---|
Molecular Formula |
C19H14Cl2O2 |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
4-chloro-2-[(5-chloro-2-hydroxyphenyl)-phenylmethyl]phenol |
InChI |
InChI=1S/C19H14Cl2O2/c20-13-6-8-17(22)15(10-13)19(12-4-2-1-3-5-12)16-11-14(21)7-9-18(16)23/h1-11,19,22-23H |
InChI Key |
MCUFGOMRZPVMKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis via Diphenylmethane Derivatives
A critical precursor to Phenol, 2,2'-benzylidenebis(4-chloro-) is 4,4'-bis(4-chlorobenzoyl)diphenylmethane, synthesized through Friedel-Crafts acylation. As demonstrated in Patent EP0495350A1, this intermediate is formed by reacting 4-chlorobenzoyl chloride with diphenylmethane in the presence of a Lewis acid catalyst (e.g., aluminum chloride). Key parameters include:
- Molar ratio : 2.2–2.6 moles of 4-chlorobenzoyl chloride per mole of diphenylmethane to minimize isomer formation.
- Temperature : 50–150°C, with optimal yields at 60–110°C. Elevated temperatures (>150°C) promote side reactions, reducing yields by 15–20%.
- Solvent : 1,1,2,2-Tetrachloroethane or carbon disulfide enhances reaction homogeneity.
Post-reaction, the catalyst is quenched with ice water, and the organic layer is extracted using chloroform. Recrystallization from toluene or hexane-ethyl acetate yields 4,4'-bis(4-chlorobenzoyl)diphenylmethane with >99% purity.
Alternative Route via 4-Chlorobenzotrichloride
For large-scale production, Patent EP0495350A1 describes an alternative method using 4-chlorobenzotrichloride and diphenylmethane. Hydrolysis of the resultant 4,4'-bis(4-chlorophenyldichloromethyl)diphenylmethane generates the same intermediate. This route avoids handling corrosive acyl chlorides but requires stringent moisture control.
Oxidation of Diphenylmethane Intermediates to Benzophenones
Catalytic Oxidation with Molecular Oxygen
The oxidation of 4,4'-bis(4-chlorobenzoyl)diphenylmethane to Phenol, 2,2'-benzylidenebis(4-chloro-) employs a cobalt-manganese-bromide catalyst system in acetic acid. Critical conditions include:
- Temperature : 180°C under 11 kg/cm²G pressure.
- Oxidant : Airflow at 24 L/hour for 7 hours.
- Catalyst load : 0.5 g cobalt acetate tetrahydrate, 1.0 g manganese acetate tetrahydrate, and 1.00 g ammonium bromide per 20 g substrate.
This method achieves an 84.9% yield with 99.9% purity after recrystallization from 1-methyl-2-pyrrolidinone.
Solvent and Additive Optimization
Omitting water from the solvent mixture (e.g., using pure acetic acid) reduces the yield to 75.3%, underscoring water’s role in stabilizing reactive intermediates.
Purification and Crystallization Techniques
Recrystallization Protocols
Post-synthesis purification is vital for eliminating isomers and unreacted starting materials. Patent CN110668928A outlines a sodium carbonate washing step (2% solution) to remove acidic impurities, followed by recrystallization from chlorobenzene or 1-methyl-2-pyrrolidinone. This yields >99.9% pure product, as verified by differential scanning calorimetry.
Crystallographic Insights
Weak C–H⋯π(ring) interactions in the crystal lattice, as observed in PMC9462230, suggest that slow evaporation from ethanol promotes layered structures parallel to the ab plane. This aligns with the high melting point (415 K) reported for analogous chalcone derivatives.
Comparative Analysis of Synthetic Routes
Mechanistic Considerations and Side Reactions
Isomer Formation During Alkylation
At temperatures >110°C, electrophilic attack at meta positions of diphenylmethane leads to 3,4'- and 3,3'-isomers, which complicate purification. Kinetic control at lower temperatures (60–80°C) mitigates this issue.
Hydrolysis Byproducts
Incomplete hydrolysis of trichloromethyl intermediates generates residual chlorinated compounds, necessitating rigorous sodium carbonate washing.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-benzylidenebis(4-chloro-) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions and amines are used in the presence of polar solvents.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Phenolic derivatives with various substituents replacing the chlorine atoms.
Scientific Research Applications
Phenol, 2,2’-benzylidenebis(4-chloro-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of disinfectants, antiseptics, and preservatives
Mechanism of Action
The mechanism of action of Phenol, 2,2’-benzylidenebis(4-chloro-) involves its interaction with biological molecules, particularly proteins and enzymes. The phenolic groups can form hydrogen bonds and hydrophobic interactions with amino acid residues, leading to the inhibition of enzyme activity. Additionally, the chlorine atoms can participate in halogen bonding, further stabilizing the interaction with the target molecules .
Comparison with Similar Compounds
Bisphenol A (BPA)
Molecular Formula: C₁₅H₁₆O₂ Structure: Two phenol groups connected by an isopropylidene bridge. Applications: Widely used in polycarbonate plastics and epoxy resins .
Key Differences :
2,2′-Methylenebis(4-aminophenol) Dihydrochloride
Molecular Formula: C₁₃H₁₄N₂O₂·2HCl Structure: Two 4-aminophenol groups linked by a methylene bridge.
Key Differences :
- The amine groups in 2,2′-methylenebis(4-aminophenol) enable participation in condensation reactions (e.g., polymer synthesis), unlike the chlorine-dominated reactivity of the target compound.
- The benzylidene bridge may confer greater lipophilicity, enhancing membrane permeability in antimicrobial applications .
4-Chlorophenol
Molecular Formula: C₆H₅ClO Structure: Single phenol ring with a chlorine substituent.
Key Differences :
Research Findings and Data Gaps
- Structural Predictions: Computational data for Phenol, 2,2'-benzylidenebis(4-chloro-) (e.g., CCS values) suggest utility in analytical chemistry, but experimental validation is lacking .
- Antimicrobial Efficacy : Dichlorophen’s use in pesticides and veterinary medicine highlights its biocidal activity, though mechanistic studies are sparse .
Q & A
Q. What are the recommended synthetic routes for Phenol, 2,2'-benzylidenebis(4-chloro-), and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves condensation reactions between 4-chlorophenol and benzaldehyde derivatives under acidic or basic catalysis. For example:
- Catalyst Selection: Use Lewis acids (e.g., ZnCl₂) or protic acids (H₂SO₄) to facilitate the benzylidene bridge formation.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility, while reflux conditions improve reaction kinetics.
- Purification: Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) isolates the product.
Validation: Monitor reaction progress via TLC and confirm purity by HPLC (>95% purity threshold) .
Q. Which analytical techniques are most effective for characterizing the purity and structure of Phenol, 2,2'-benzylidenebis(4-chloro-)?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
Q. How can researchers mitigate interference from impurities during synthesis?
Methodological Answer:
- Impurity Profiling: Use reference standards (e.g., EP-grade impurities like (4-chlorophenyl)(4-hydroxyphenyl)methanone) to calibrate HPLC/GC-MS systems .
- Chromatographic Separation: Optimize mobile phase pH and column temperature to resolve closely eluting peaks. For example, trifluoroacetic acid (0.1% v/v) improves peak symmetry in reverse-phase HPLC .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s stability under oxidative or hydrolytic conditions?
Methodological Answer:
- Degradation Studies:
- Oxidative Stress: Expose the compound to H₂O₂ (3% v/v) at 40°C and monitor degradation products via LC-MS. The benzylidene bridge may undergo cleavage to yield 4-chlorophenol and benzaldehyde derivatives .
- Hydrolytic Stability: Test pH-dependent hydrolysis (pH 1–13) at 37°C. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under storage conditions .
- Spectroscopic Tracking: FT-IR can detect C-O bond cleavage (loss of ~1250 cm⁻¹ band) during degradation .
Q. How can researchers resolve discrepancies in logP predictions from computational models?
Methodological Answer:
- Experimental Validation: Use the shake-flask method (octanol/water partitioning) to measure logP. For Phenol, 2,2'-benzylidenebis(4-chloro-), predicted logP values range from 3.99 to 4.34 depending on substituent electronegativity .
- Computational Calibration: Compare ALOGPS 2.1 and KOWWIN predictions, adjusting for electron-withdrawing effects of chlorine substituents on aromatic rings .
Q. What strategies optimize the compound’s bioactivity in antimicrobial or anticancer assays?
Methodological Answer:
- Structure-Activity Relationship (SAR): Modify the benzylidene moiety with electron-donating groups (e.g., -OCH₃) to enhance membrane permeability. For example, 4-methoxy analogs show improved MIC values against S. aureus .
- In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding affinity toward target proteins (e.g., CYP450 enzymes). Chlorine atoms may enhance hydrophobic interactions in active sites .
Q. How do environmental factors influence the compound’s adsorption in soil or aqueous systems?
Methodological Answer:
- Batch Adsorption Tests: Measure soil sorption coefficients (Kd) using OECD Guideline 106. The compound’s high logP (≥3.99) suggests strong adsorption to organic matter, reducing bioavailability .
- Aquatic Photolysis: Simulate UV exposure (λ = 290–400 nm) in water: monitor half-life via HPLC. Chlorine substituents may retard photodegradation compared to non-halogenated analogs .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s thermal stability?
Methodological Answer:
- Controlled Thermo-Gravimetric Analysis (TGA): Compare decomposition onset temperatures across studies. Discrepancies may arise from heating rates (e.g., 10°C/min vs. 5°C/min) or sample purity .
- Differential Scanning Calorimetry (DSC): Identify endothermic peaks (melting) vs. exothermic degradation events. Impurities (e.g., residual solvents) lower observed melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
